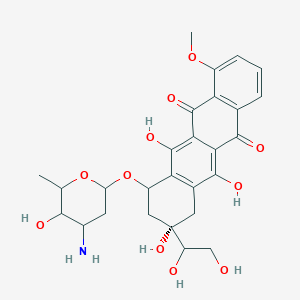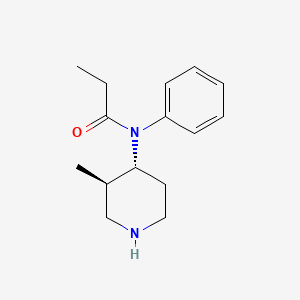
Tafluprost-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tafluprost-d4 contains four deuterium atoms at the 3/', 3/', 4/', and 4/' positions. It is intended for use as an internal standard for the quantification of tafluprost by GC- or LC-mass spectrometry. A number of 17-phenyl trinor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile. Tafluprost is a 2-series, 16-phenoxy analog of PGF2α with the 15,15-difluoro substitution. Tafluprost free acid is a very potent FP receptor agonist, with a Ki value of 0.4 nM. The ester prodrug forms of tafluprost are also potent ocular hypotensives in monkeys.
Scientific Research Applications
Synthesis and Manufacturing
Tafluprost, a prostaglandin F2α analog, is used as an effective ocular hypotensive agent in treating glaucoma and ocular hypertension. A significant advancement in its synthesis was the Julia–Lythgoe olefination, allowing high purity and cost-effective production. This method has been applied in the manufacturing of other prostaglandin analogs such as latanoprost and bimatoprost, highlighting its broad applicability in pharmaceutical synthesis (Krupa, Chodyński, Ostaszewska, Cmoch, & Dams, 2017).
Clinical Efficacy and Safety
Tafluprost has been extensively studied for its efficacy in lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. It's been shown to be as effective as other prostaglandin analogs like latanoprost in reducing IOP. These studies underscore tafluprost's role as a valuable treatment option in glaucoma management (Pantcheva, Seibold, Awadallah, & Kahook, 2011).
Neuroprotective Effects
Research has demonstrated tafluprost's potential neuroprotective effects, particularly in retinal ganglion cells. It has been shown to reduce apoptosis in these cells, which is critical in conditions like glaucoma where neuronal damage is a primary concern (Kanamori, Naka, Fukuda, Nakamura, & Negi, 2009).
Ocular Tissue Distribution
The metabolism and distribution of tafluprost in ocular tissues have been a focus of study, particularly in animal models. These studies provide insights into how tafluprost is metabolized and distributed within the eye, enhancing our understanding of its pharmacokinetics and pharmacodynamics (Fukano & Kawazu, 2011).
Drug Delivery Systems
The development of novel drug delivery systems for tafluprost has been explored to improve therapeutic efficacy and patient compliance. These systems aim for controlled release, potentially offering more consistent therapeutic effects and reduced side effects (Sato, Nakagawa, Omodaka, Asada, Fujii, Masaki, & Nakazawa, 2020).
properties
Product Name |
Tafluprost-d4 |
|---|---|
Molecular Formula |
C25H30D4F2O5 |
Molecular Weight |
456.6 |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2 |
InChI Key |
WSNODXPBBALQOF-INPMSDDOSA-N |
SMILES |
O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(OC(C)C)=O |
synonyms |
AFP-168-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




